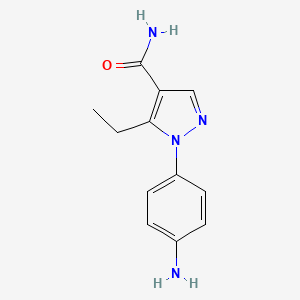

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide

Descripción general

Descripción

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an aminophenyl group, an ethyl group, and a carboxamide group attached to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group. Common reagents used in these reactions include hydrazine derivatives, acetoacetate esters, and various catalysts to facilitate the formation of the pyrazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and catalytic processes to enhance efficiency and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles in optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazole compounds, and various functionalized derivatives that retain the core pyrazole structure.

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is C12H14N4O, with a molecular weight of 230.27 g/mol. The compound features a pyrazole ring, which is known for its biological activity, particularly in drug development. The presence of an amino group and an ethyl side chain contributes to its pharmacological properties.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have explored the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, the development of new pyrazole-based compounds has shown promise in targeting specific cancer pathways, enhancing their therapeutic efficacy against tumors .

2. Neurological Disorders

The compound has been investigated for its potential role in treating central nervous system (CNS) disorders. Its interaction with trace amine-associated receptors (TAARs) suggests that it may be effective in managing conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Research indicates that partial agonists at TAARs can provide therapeutic benefits with fewer side effects compared to traditional antipsychotics .

3. Anti-parasitic Properties

Another significant application of this compound is its potential as an anti-parasitic agent. Studies on related compounds have demonstrated efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. The exploration of pyrazole derivatives in this context highlights their ability to inhibit key enzymes involved in the parasite's lifecycle .

Table 1: Biological Activities of Pyrazole Derivatives

Case Studies

Case Study 1: Anticancer Efficacy

A series of experiments conducted on pyrazole derivatives demonstrated that modifications to the side chains could significantly enhance anticancer activity. For example, compound modifications led to increased inhibition of cell proliferation in breast and colon cancer models, suggesting that structural optimization is key for developing effective anticancer agents .

Case Study 2: Neurological Applications

In a preclinical study involving mouse models for ADHD, compounds similar to this compound showed improved cognitive function and reduced hyperactivity when administered at specific dosages. These findings support the hypothesis that targeting TAARs can result in significant therapeutic benefits for managing ADHD symptoms .

Mecanismo De Acción

The mechanism of action of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-aminophenyl)-3-methyl-1H-pyrazole-4-carboxamide

- 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxamide

- 1-(4-aminophenyl)-3-ethyl-1H-pyrazole-4-carboxamide

Uniqueness

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research findings.

Chemical Structure

The chemical structure of this compound features a pyrazole ring, which is known for its ability to interact with multiple biological targets. The presence of an amino group and an ethyl side chain enhances its lipophilicity and receptor binding capabilities.

Agonist Activity

Research indicates that compounds related to this compound exhibit partial agonist activity at trace amine-associated receptors (TAARs), particularly TAAR1. This activity suggests potential applications in treating neuropsychiatric disorders such as ADHD and schizophrenia, where dysregulation of trace amines has been implicated .

Anti-inflammatory Effects

Studies have shown that derivatives of pyrazole compounds can exhibit significant anti-inflammatory properties. For instance, certain pyrazole derivatives demonstrated up to 93% inhibition of interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Pyrazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL . This highlights the potential of this compound in developing new antimicrobial agents.

Interaction with Receptors

The interaction of this compound with TAARs is crucial for its pharmacological effects. Activation of these receptors can lead to modulation of neurotransmitter release, influencing mood and behavior . Additionally, the compound's ability to inhibit pro-inflammatory cytokines suggests a dual mechanism involving both receptor modulation and direct anti-inflammatory action.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines. Some compounds have shown selective cytotoxicity against tumor cells while sparing normal cells, indicating their potential as anticancer agents . The underlying mechanisms often involve apoptosis induction and cell cycle arrest.

Study on Neuropsychiatric Disorders

A study investigating the effects of pyrazole derivatives on animal models of ADHD found that these compounds could significantly reduce hyperactivity and improve attention span. The results suggest a therapeutic role for this compound in managing ADHD symptoms through TAAR modulation .

Evaluation of Anti-inflammatory Activity

In a controlled study using carrageenan-induced edema models, several pyrazole derivatives exhibited notable anti-inflammatory effects comparable to ibuprofen. The study highlighted the efficacy of these compounds in reducing paw swelling, supporting their potential use in treating inflammatory conditions .

Data Summary

Propiedades

IUPAC Name |

1-(4-aminophenyl)-5-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-11-10(12(14)17)7-15-16(11)9-5-3-8(13)4-6-9/h3-7H,2,13H2,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIMYOATNXVQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=C(C=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172318-49-8 | |

| Record name | 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.